1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, with an ethanone group
Preparation Methods
The synthesis of 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a difluorophenyl compound with a trifluoromethylating agent. . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone can be compared to other similar compounds such as:
2,2,2-Trifluoro-1-phenylethanone: This compound also contains a trifluoromethyl group but lacks the difluoro substituents, resulting in different chemical properties and reactivity.
2-Chloro-1-(3,4-difluoro-phenyl)ethanone:
The uniqueness of this compound lies in the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H5F5O |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-8(11)6(3-7(5)10)9(12,13)14/h2-3H,1H3 |
InChI Key |
PUXNVRLMLKISPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)C(F)(F)F)F |
Origin of Product |
United States |
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